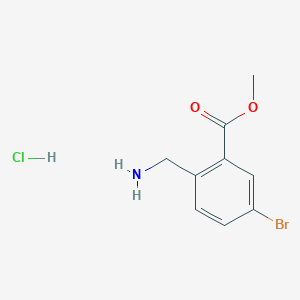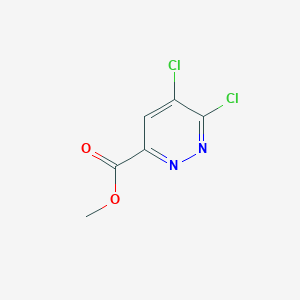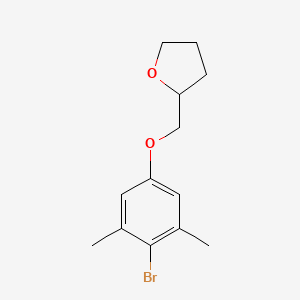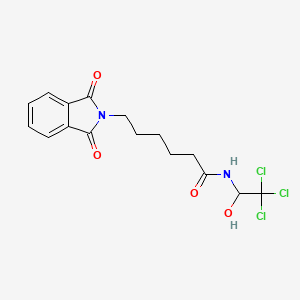
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Vue d'ensemble
Applications De Recherche Scientifique
Green Synthesis of Analgesic and Antipyretic Compounds
A study by Reddy, Ramana Reddy, and Dubey (2014) explored environmentally friendly syntheses of analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl) (Reddy, Ramana Reddy, & Dubey, 2014).
Assessment of Genotoxicity in Sickle Cell Disease Treatment
Dos Santos et al. (2011) evaluated compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives as potential non-genotoxic in vivo drugs for treating sickle cell disease (SCD) symptoms, offering a safer alternative to hydroxyurea (Dos Santos et al., 2011).
Inhibitors of Endo-beta-glucuronidase Heparanase
Courtney et al. (2004) described a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of heparanase, exhibiting anti-angiogenic effects and potential as therapeutic agents (Courtney et al., 2004).
Synthesis of Antimicrobial Compounds
Salvi, Bhambi, Jat, and Talesara (2007) synthesized a series of compounds, including 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones, showing significant antimicrobial activity (Salvi, Bhambi, Jat, & Talesara, 2007).
Anti-Inflammatory Agent Interactions with Bovine Serum Albumin
A study by Wani, Bakheit, Al-majed, Bhat, and Zargar (2017) examined the interaction between bovine serum albumin and a lipophilic derivative of thalidomide, identifying potential anti-inflammatory effects and providing insights into drug-protein interactions (Wani, Bakheit, Al-majed, Bhat, & Zargar, 2017).
Mutagenicity Assessment in Sickle Cell Disease Treatment
A study by Dos Santos, Varanda, Lima, and Chin (2010) evaluated the mutagenicity of phthalimide derivatives intended as drug candidates for sickle cell anemia, contributing to the development of safer pharmaceutical options (Dos Santos, Varanda, Lima, & Chin, 2010).
Propriétés
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3N2O4/c17-16(18,19)15(25)20-12(22)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7,15,25H,1-2,5,8-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDHCMLWTXBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




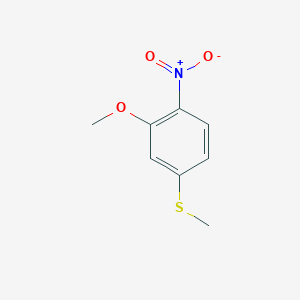
![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)

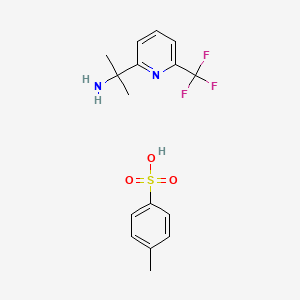
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
